In-Depth Technical Guide to 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine
In-Depth Technical Guide to 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine
CAS Number: 675602-89-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on providing practical information for laboratory and development use.
Chemical and Physical Properties
2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a highly functionalized aromatic compound. The presence of two fluorine atoms, a trifluoromethyl group, and an amino group on the pyridine ring imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex molecules. While specific, experimentally determined quantitative data for this exact compound is limited in publicly available literature, data for the closely related analog, 2-Amino-4-(trifluoromethyl)pyridine, is provided for reference.
Table 1: Physicochemical Properties of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine and a Key Analog
| Property | 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine | 2-Amino-4-(trifluoromethyl)pyridine (Analog) |
| CAS Number | 675602-89-8[1] | 106447-97-6 |
| Molecular Formula | C₆H₃F₅N₂[1] | C₆H₅F₃N₂ |
| Molecular Weight | 198.09 g/mol | 162.11 g/mol |
| Appearance | White to off-white crystalline solid (presumed) | White to light yellow crystalline powder |
| Melting Point | Not available | 70-74 °C |
| Boiling Point | Not available | 221.3 ± 40.0 °C at 760 mmHg |
| Purity | Typically >95-99% from commercial suppliers[1] | High (recrystallized) |
Synthesis and Experimental Protocols
Illustrative Synthetic Pathway (Analog-Based)
A common approach for the synthesis of aminopyridines is the nucleophilic aromatic substitution of a halogenated precursor with ammonia. The following workflow illustrates a potential synthetic route, adapted from known procedures for similar compounds.
Caption: A generalized synthetic workflow for the amination of a fluorinated pyridine.
Detailed Experimental Protocol (Adapted from Analog Synthesis)
The following protocol is adapted from the synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2-chloro-4-(trifluoromethyl)pyridine and serves as a representative example of a high-pressure amination reaction.[2]
Materials:
-
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine (starting material, hypothetical for this specific reaction)
-
28% Aqueous Ammonia
-
High-pressure autoclave
-
Solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Charge a high-pressure autoclave with the starting fluorinated pyridine and an excess of 28% aqueous ammonia.
-
Seal the autoclave and heat the mixture to a high temperature (e.g., 180°C) for several hours (e.g., 10 hours). The internal pressure will increase significantly.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Vent any residual pressure and open the autoclave in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography to yield the final 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine.
Spectroscopic Data (Predicted and Analog-Based)
No specific spectroscopic data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine has been found in the searched literature. The following tables provide predicted data and experimental data for the analog 2-Amino-4-(trifluoromethyl)pyridine to serve as a reference for characterization.
Table 2: Predicted ¹H and ¹⁹F NMR Data for 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
| ¹H | ||
| H-5 | ~7.0 - 8.0 | d |
| -NH₂ | ~4.5 - 5.5 | br s |
| ¹⁹F | ||
| 3-F | ~ -130 to -150 | m |
| 6-F | ~ -70 to -90 | m |
| 4-CF₃ | ~ -60 to -70 | t |
Table 3: Experimental ¹H NMR Data for 2-Amino-4-(trifluoromethyl)pyridine
| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| CDCl₃ | 8.21 | d | 5.6 | H-6 |
| 6.82 | dd | 5.2, 1.2 | H-5 | |
| 6.68 | s | - | H-3 | |
| 4.71 | br s | - | -NH₂ |
Biological Activity and Applications in Drug Discovery
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and cell permeability. Fluorinated pyridines are key building blocks in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[3][4][5]
While the specific biological activity of 2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is not documented, its structural motifs suggest potential applications as an intermediate in the development of novel therapeutics. The amino group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular scaffolds.
The trifluoromethylpyridine moiety is present in several approved drugs and clinical candidates. For instance, 2-Amino-4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of Bimiralisib, a PI3K/mTOR inhibitor.[5][6] This highlights the potential of this class of compounds in generating molecules that can interact with important biological targets.
Potential Signaling Pathway Involvement (Hypothetical)
Given the role of similar compounds in cancer therapy, a hypothetical involvement could be in the inhibition of cell signaling pathways crucial for tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/mTOR pathway by a derivative.
Conclusion
2-Amino-3,6-difluoro-4-(trifluoromethyl)pyridine is a promising, yet under-documented, chemical entity. Its highly fluorinated structure suggests significant potential as a building block for novel pharmaceuticals and advanced materials. While a lack of specific experimental data necessitates reliance on analog comparisons, the foundational information provided in this guide serves as a valuable resource for researchers and developers interested in exploring the chemistry and applications of this compound. Further research to elucidate its precise properties and reactivity is warranted and will undoubtedly open new avenues in synthetic and medicinal chemistry.
References
- 1. 2-AMINO-3,6-DIFLUORO-4-(TRIFLUOROMETHYL)PYRIDINE, CasNo.675602-89-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]





